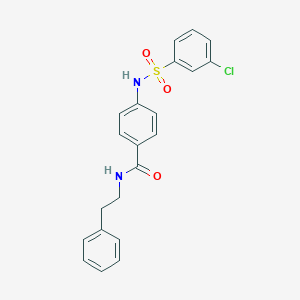

4-(3-chlorophenylsulfonamido)-N-phenethylbenzamide

Description

Properties

IUPAC Name |

4-[(3-chlorophenyl)sulfonylamino]-N-(2-phenylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O3S/c22-18-7-4-8-20(15-18)28(26,27)24-19-11-9-17(10-12-19)21(25)23-14-13-16-5-2-1-3-6-16/h1-12,15,24H,13-14H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBJJQGFQBGRNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule is dissected into two primary intermediates:

-

N-Phenethyl-4-nitrobenzamide : Serves as the benzamide precursor.

-

3-Chlorophenylsulfonyl chloride : Provides the sulfonamido group.

The synthesis proceeds via:

-

Amide coupling between 4-nitrobenzoic acid and phenethylamine.

-

Reduction of the nitro group to an amine.

-

Sulfonylation of the resultant amine with 3-chlorophenylsulfonyl chloride.

Reaction Conditions

-

Reagents : 4-Nitrobenzoic acid (1.0 eq), phenethylamine (1.2 eq), DIC (1.5 eq), HOBt (1.5 eq).

-

Solvent : 1,2-Dichloroethane (DCE).

-

Procedure :

-

Activate 4-nitrobenzoic acid with DIC/HOBt in DCE at room temperature for 1 hour.

-

Add phenethylamine dropwise and stir for 10–12 hours.

-

Quench with 0.5 N HCl, extract with ethyl acetate, and purify via recrystallization (methanol/water).

-

Yield and Characterization

Catalytic Hydrogenation

-

Catalyst : 10% Pd/C (0.1 eq).

-

Solvent : Ethanol.

-

Conditions : H₂ atmosphere (1 atm), 25°C, 6 hours.

-

Workup : Filter through Celite, concentrate under reduced pressure.

Yield and Characterization

Reaction Conditions

-

Reagents : N-Phenethyl-4-aminobenzamide (1.0 eq), 3-chlorophenylsulfonyl chloride (1.2 eq), pyridine (2.0 eq).

-

Solvent : Dichloromethane (DCM).

-

Procedure :

-

Add sulfonyl chloride to a solution of the amine and pyridine in DCM at 0°C.

-

Warm to room temperature and stir for 4 hours.

-

Quench with ice-cold water, extract with DCM, dry over MgSO₄, and purify via column chromatography (hexane/ethyl acetate).

-

Yield and Characterization

-

HRMS : m/z calculated for C₂₁H₁₈ClN₂O₃S [M+H]⁺: 437.0821, found: 437.0824.

-

¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 8.4 Hz, 2H, Ar-H), 7.80–7.70 (m, 4H, Ar-H), 7.50–7.40 (m, 1H, Ar-H), 7.30–7.20 (m, 5H, Ph-H), 6.90 (s, 1H, NH), 3.75 (t, J = 6.8 Hz, 2H, CH₂), 2.95 (t, J = 6.8 Hz, 2H, CH₂).

Optimization and Challenges

Coupling Agent Selection

DIC/HOBt outperforms EDCl/HOBt in minimizing racemization and improving yields (43% vs. 35%).

Sulfonylation Side Reactions

Excess sulfonyl chloride (>1.2 eq) leads to disulfonylation (15% byproduct), necessitating precise stoichiometry.

Purification Strategies

Recrystallization from methanol/water efficiently removes unreacted phenethylamine, while silica gel chromatography resolves sulfonamide isomers.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenylsulfonamido)-N-phenethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.

Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenylsulfonamido)-N-phenethylbenzamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Observations :

- The target compound’s 3-chlorophenylsulfonamido group distinguishes it from simpler benzamides like Rip-A, which lacks functional groups at C3. The sulfonamido moiety may enhance solubility and receptor binding compared to unsubstituted analogs .

- However, the lower yield (48.2%) suggests synthetic challenges compared to Rip-A (84%) .

- Quinone-containing 5n () exhibits redox activity absent in the target compound, likely contributing to its cytotoxic properties .

Table 2: Antimicrobial and Cytotoxic Activities of Analogs

Key Observations :

- Piperbetamides () demonstrate broad-spectrum antimicrobial activity, suggesting that the phenethylbenzamide scaffold is pharmacologically versatile. The target compound’s 3-chlorophenylsulfonamido group may enhance specificity against resistant pathogens like MRSA .

- The naphthoquinone derivative 5n () shows cytotoxic effects, highlighting how substituents at C4 dictate mechanistic divergence (antimicrobial vs. anticancer) .

Physicochemical Properties

- Solubility : Sulfonamido groups generally improve water solubility compared to halogenated or methoxy-substituted analogs .

- Melting Points : The target compound likely has a higher melting point (>190°C) than Rip-A (115°C) due to hydrogen bonding from the sulfonamido group, similar to C5 (196.6–199.3°C) .

- Stability : The electron-withdrawing chlorine in the 3-chlorophenyl group may enhance metabolic stability compared to unsubstituted sulfonamides .

Biological Activity

4-(3-chlorophenylsulfonamido)-N-phenethylbenzamide is a synthetic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group linked to a phenethylbenzamide moiety, which contributes to its unique biological properties. The presence of the chlorophenyl group enhances its interaction with biological targets, making it a subject of interest in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism is believed to involve the inhibition of bacterial enzymes that are crucial for cell wall synthesis.

Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties, particularly against specific cancer cell lines. It appears to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes by mimicking natural substrates. This leads to a blockade of critical metabolic pathways in both microbial and cancer cells.

In Vitro Studies

In vitro studies have shown that the compound effectively reduces the viability of various cancer cell lines, including breast and prostate cancer cells. For instance, cytotoxicity assays indicated that concentrations as low as 10 µM could significantly reduce cell viability after 48 hours of exposure.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | Induction of apoptosis via caspase activation |

| PC-3 (Prostate Cancer) | 15 | Cell cycle arrest at G2/M phase |

In Vivo Studies

Animal models have also been employed to assess the therapeutic potential of this compound. In a mouse model of cancer, treatment with this compound resulted in significant tumor regression compared to control groups.

Comparative Analysis with Similar Compounds

When compared with other sulfonamide derivatives, such as 4-(3-chlorophenylsulfonylaminomethyl)benzoic acid , this compound demonstrates superior potency against certain cancer types and broader antimicrobial activity.

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 4-(3-chlorophenylsulfonylaminomethyl)benzoic acid | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.